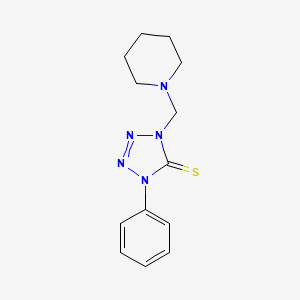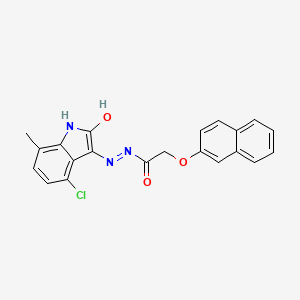![molecular formula C17H21NOS B4935714 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol](/img/structure/B4935714.png)
4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol, also known as 4-MBC, is a chemical compound that belongs to the family of benzophenone derivatives. It is commonly used as a UV filter in sunscreens and other cosmetic products. Despite its widespread use, there is limited research on the synthesis, mechanism of action, and physiological effects of 4-MBC.
Mécanisme D'action
The mechanism of action of 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol involves the absorption of UV radiation and subsequent conversion of the absorbed energy into heat. This process prevents the UV radiation from penetrating the skin and causing damage to skin cells. Additionally, this compound has been shown to have antioxidant properties, which further protects the skin from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that this compound can penetrate the skin and enter the bloodstream. However, the long-term effects of exposure to this compound on human health are still unclear. Animal studies have shown that high doses of this compound can cause liver and kidney damage, as well as hormonal disruptions. Further research is needed to fully understand the potential risks of exposure to this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol in lab experiments include its ability to absorb UV radiation and its antioxidant properties. This makes it a useful tool for studying the effects of UV radiation on skin cells and the mechanisms of oxidative stress. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for proper safety precautions when handling the compound.
Orientations Futures
There are several areas of future research that could further our understanding of 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol. These include:
1. Investigating the long-term effects of exposure to this compound on human health, particularly in individuals who use sunscreen and other cosmetic products containing the compound on a regular basis.
2. Developing new synthesis methods for this compound that improve the purity and yield of the final product.
3. Studying the mechanisms of action of this compound in more detail, particularly its antioxidant properties and potential interactions with other compounds.
4. Exploring the potential use of this compound in other applications, such as in the development of new drugs or as a tool for studying other types of radiation.
In conclusion, this compound, or this compound, is a widely used UV filter in sunscreens and other cosmetic products. While its benefits in protecting the skin from UV radiation are well-known, there is still much to learn about its synthesis, mechanism of action, and potential risks to human health. Further research is needed to fully understand the effects of this compound and to develop safer and more effective alternatives for use in cosmetic products.
Méthodes De Synthèse
The synthesis of 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol involves the reaction of 4-methylthiobenzophenone with 3-aminobutylamine in the presence of a catalyst. The resulting product is then purified through recrystallization. The purity and yield of the final product can be improved through optimization of the reaction conditions.
Applications De Recherche Scientifique
4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol has been extensively studied in the field of photobiology and phototoxicology. Its ability to absorb UV radiation makes it a popular ingredient in sunscreens and other cosmetic products. The use of this compound in these products has been shown to reduce the risk of skin cancer and other UV-related skin damage.
Propriétés
IUPAC Name |
4-[3-(4-methylsulfanylanilino)butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS/c1-13(3-4-14-5-9-16(19)10-6-14)18-15-7-11-17(20-2)12-8-15/h5-13,18-19H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUNALLKGPRFFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,1'-[1,5-pentanediylbis(oxy)]bis(3-phenoxybenzene)](/img/structure/B4935638.png)
![N-cyclopropyl-2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B4935645.png)
![ethyl N-{[3-(4-methoxy-3,5-dimethylbenzoyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B4935657.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B4935676.png)
![N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4935686.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]acrylonitrile](/img/structure/B4935698.png)
![2,4,10-trimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4935705.png)

![N-(2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide](/img/structure/B4935721.png)
![N-{[4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]carbonyl}glycine](/img/structure/B4935723.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}acetamide](/img/structure/B4935727.png)
![4-(2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4935732.png)


